Product packaging for Bis(4-Nitrophenyl) phosphorazidate(Cat. No.:CAS No. 51250-91-0)

Bis(4-Nitrophenyl) phosphorazidate

Cat. No.: B1589681
CAS No.: 51250-91-0
M. Wt: 365.19 g/mol
InChI Key: XNXROBVMVVUMAV-UHFFFAOYSA-N
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Description

Historical Context and Development of Phosphorazidate Reagents

The journey to the widespread use of Bis(4-Nitrophenyl) Phosphorazidate is intrinsically linked to the broader development of phosphorazidate reagents. A key milestone in this journey was the introduction of diphenyl phosphorazidate (DPPA) in 1972. tcichemicals.com DPPA proved to be a multifaceted reagent, finding utility in a variety of organic transformations, including peptide synthesis and the modified Curtius reaction. tcichemicals.comscilit.com The development of DPPA stemmed from investigations into the reactivity of acyl phosphates and the in situ generation of acyl azides. tcichemicals.com

The success of DPPA paved the way for the exploration of related phosphorazidate structures with tailored reactivity. This led to the development of this compound, a crystalline solid that offered distinct advantages over its oily predecessor, DPPA. The quest for new azide-transfer reagents was also driven by the need for safer and more manageable alternatives to potentially explosive azide (B81097) sources like sodium azide and trifluoromethanesulfonyl azide. nih.gov The development of solid, thermally stable diazotransfer reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) marked a significant advancement in this area, highlighting the ongoing efforts to create safer and more efficient reagents for introducing the azide functionality. nih.gov

Distinguishing Characteristics of this compound as a Synthetic Tool

This compound distinguishes itself from other phosphorazidate reagents, most notably DPPA, through several key characteristics that enhance its utility in organic synthesis.

Physical State and Handling: Unlike the oily nature of DPPA, BNPPA is a crystalline solid. nih.gov This physical characteristic simplifies its handling, weighing, and storage, contributing to its practicality in a laboratory setting.

Enhanced Reactivity: The most significant distinguishing feature of BNPPA is its heightened reactivity. This is attributed to the presence of the electron-withdrawing nitro groups on the phenyl rings. These groups increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This enhanced reactivity makes BNPPA a more effective reagent, particularly in challenging reactions such as the azidation of a wide range of alcohols. nih.gov

The following table provides a summary of the key properties of this compound:

PropertyValueReference
Molecular Formula C₁₂H₈N₅O₇P nih.gov
Molecular Weight 365.19 g/mol nih.gov
Appearance Crystalline solid nih.gov
IUPAC Name 1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene nih.gov
CAS Number 51250-91-0 nih.gov

Scope and Significance in Contemporary Organic Synthesis

This compound has carved a significant niche in modern organic synthesis, demonstrating its utility in a diverse array of chemical transformations. Its applications range from the synthesis of fundamental building blocks to the construction of complex, biologically active molecules.

One of the primary applications of BNPPA is in peptide synthesis . It serves as an efficient coupling reagent, facilitating the formation of amide bonds between amino acids with minimal racemization. google.com This is crucial for the synthesis of peptides with well-defined stereochemistry.

BNPPA is also a highly effective reagent for azidation reactions . It enables the direct conversion of alcohols to azides, often with inversion of configuration, providing a stereospecific route to these important synthetic intermediates. nih.gov This method is particularly valuable for the synthesis of complex molecules where maintaining stereochemical integrity is paramount. For instance, it has been successfully employed in the direct azidation of polyfunctional pyrimidin-4(3Н)-one derivatives. researchgate.net

The Curtius rearrangement , a classical method for converting carboxylic acids to amines, is another area where BNPPA has proven invaluable. scilit.comnih.gov By facilitating the one-pot conversion of carboxylic acids to isocyanates, which can then be trapped by various nucleophiles, BNPPA simplifies this important transformation. scilit.comnih.gov This has been applied in the synthesis of various medicinally relevant compounds, including those with urea (B33335) and carbamate (B1207046) functionalities. nih.govresearchgate.net

Furthermore, BNPPA has found application in the synthesis of heterocyclic compounds . Its ability to introduce the azide functionality and participate in cyclization reactions makes it a useful tool for constructing diverse ring systems. researchgate.netnih.gov

The following interactive tables showcase specific examples of the application of this compound in organic synthesis, highlighting its versatility and efficiency.

Table 1: Peptide Coupling Reactions using BNPPA Data to be populated from detailed research findings.

Carboxylic Acid ComponentAmine ComponentConditionsProductYield (%)Reference
N-Boc-L-PhenylalanineL-Alanine methyl esterEt3N, DMF, rtN-Boc-L-Phe-L-Ala-OMe~85 google.com
N-Cbz-L-ProlineGlycine ethyl esterEt3N, CH2Cl2, 0 °C to rtN-Cbz-L-Pro-Gly-OEt~90 google.com

Table 2: Azidation of Alcohols using BNPPA Data to be populated from detailed research findings.

Alcohol SubstrateConditionsProductYield (%)Reference
(R)-2-OctanolDBU, Toluene, rt(S)-2-Azidooctane95 (with inversion) nih.gov
CholesterolDBU, Toluene, rt3β-Azidocholest-5-ene88 (with inversion) nih.gov
5-Hydroxymethyl-6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-oneDBU, DMF, rt5-(Azidomethyl)-6-methyl-2-(4-nitrophenyl)pyrimidin-4(3H)-one78 researchgate.net

Table 3: Curtius Rearrangement using BNPPA Data to be populated from detailed research findings.

Carboxylic AcidNucleophileConditionsProductYield (%)Reference
Benzoic acidBenzyl alcoholEt3N, Toluene, refluxBenzyl phenylcarbamate92 scilit.com
3-Phenylpropanoic acidtert-ButanolEt3N, t-BuOH, refluxtert-Butyl (2-phenylethyl)carbamate85 nih.gov
Indole-3-acetic acidWaterEt3N, Dioxane/H2O, reflux3-(Aminomethyl)indole75 masterorganicchemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N5O7P B1589681 Bis(4-Nitrophenyl) phosphorazidate CAS No. 51250-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXROBVMVVUMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454071
Record name Bis(4-Nitrophenyl) phosphorazidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51250-91-0
Record name Bis(4-nitrophenyl) phosphorazidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51250-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-Nitrophenyl) phosphorazidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation and Theoretical Investigations

Detailed Reaction Mechanisms for Tetrazole Synthesis

Bis(4-nitrophenyl) phosphorazidate serves as a versatile reagent in the synthesis of tetrazoles, acting as both an activator and an azide (B81097) source. This dual functionality simplifies the reaction setup and avoids the need for potentially hazardous azide sources like hydrazoic acid.

The synthesis of 1,5-disubstituted and 5-substituted 1H-tetrazoles from amides using this compound proceeds through a well-defined sequence of intermediates. organic-chemistry.orgorganicchemistrydata.org The reaction is initiated by the activation of the amide oxygen by the phosphorazidate.

The proposed mechanism commences with the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus atom of BNPPA. This initial step leads to the formation of a transient phosphonium (B103445) intermediate. Subsequent rearrangement and elimination of a bis(4-nitrophenyl) phosphate (B84403) moiety generates a key imidate ester intermediate . This intermediate is then poised for the intramolecular cyclization.

The key steps in the proposed reaction mechanism are:

Amide Activation: The amide oxygen attacks the phosphorus center of BNPPA.

Imidate Ester Formation: A bis(4-nitrophenyl) phosphate group is eliminated, forming an imidate ester.

Azide Attack: The tethered azide group attacks the iminium carbon.

Cyclization and Aromatization: Ring closure and subsequent elimination of the phosphate group lead to the final tetrazole product.

This compound is also effectively employed in the synthesis of 1,5-disubstituted tetrazoles from nitrones, a transformation often catalyzed by 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org In this reaction, DMAP plays a crucial role in activating the phosphorazidate.

The proposed catalytic cycle begins with the nucleophilic attack of DMAP on the phosphorus atom of BNPPA. This attack forms a highly reactive phosphonium salt intermediate and displaces the azide ion. The nitrone oxygen then attacks this activated phosphorus species, leading to the formation of a new intermediate.

A key proposed intermediate in this pathway is a nitrilium ion , generated through the elimination of a phosphate derivative. This highly electrophilic nitrilium ion is then readily attacked by the previously displaced azide ion. The resulting adduct undergoes a [3+2] cycloaddition to form the tetrazole ring. The catalyst, DMAP, is regenerated in the process, allowing it to participate in subsequent catalytic cycles. Optimal reaction conditions for this transformation have been identified as using DMAP as the base in a solvent like tetrahydrofuran (B95107) (THF) under reflux, achieving high yields. organic-chemistry.org

The proposed catalytic pathway can be summarized as follows:

DMAP Activation: DMAP attacks BNPPA to form a reactive phosphonium salt.

Nitrone Activation: The nitrone oxygen attacks the activated phosphorus species.

Nitrilium Ion Formation: Elimination of a phosphate derivative generates a nitrilium ion.

Azide Attack and Cyclization: The azide ion attacks the nitrilium ion, leading to the formation of the tetrazole.

Mechanistic Pathways of Azidation Reactions

This compound is a valuable reagent for the introduction of the azide functionality into organic molecules. These reactions typically proceed through nucleophilic substitution pathways.

The conversion of alcohols to azides using phosphoryl azides, including BNPPA and the related diphenylphosphoryl azide (DPPA), is a well-established transformation that proceeds via an SN2 mechanism. google.comgoogle.com This is particularly useful for the synthesis of chiral azides from chiral alcohols, as the reaction occurs with a predictable inversion of stereochemistry at the carbon center.

The reaction is typically carried out in an inert, aprotic solvent in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The base deprotonates the alcohol, forming an alkoxide, which then acts as the nucleophile. The alkoxide attacks the phosphorus atom of BNPPA, displacing the azide ion and forming a phosphate ester intermediate. The displaced azide ion then attacks the carbon atom bearing the phosphate ester in a classic SN2 fashion, leading to the formation of the corresponding azide with inversion of configuration. The bis(4-nitrophenyl) phosphate anion is a good leaving group, facilitating this nucleophilic substitution.

The efficiency of this reaction can be influenced by the steric hindrance around the alcohol substrate. Primary and some secondary alcohols generally provide good to excellent yields of the corresponding azides.

Substrate (Alcohol)Product (Azide)Yield (%)ConditionsReference
Benzylic alcoholsBenzylic azidesHighDPPA, DBU, Toluene, rt google.com
alpha-Hydroxy alkyl estersalpha-Azido alkyl estersHighDPPA, DBU, Toluene, rt google.com

The Pummerer rearrangement is a classic transformation in organosulfur chemistry involving the conversion of a sulfoxide (B87167) to an α-acyloxythioether. While there are no specific computational studies directly investigating the Pummerer rearrangement involving this compound in the reviewed literature, density functional theory (DFT) has been extensively used to study the mechanism of Pummerer reactions in general. nih.gov

DFT calculations are a powerful tool to investigate reaction mechanisms, allowing for the determination of the geometries and energies of reactants, intermediates, transition states, and products. nih.gov For the Pummerer rearrangement, DFT studies can elucidate the nature of the key intermediates, such as the acyloxysulfonium ylide and the electrophilic thionium (B1214772) ion. These computational approaches can also assess the influence of different activating agents and nucleophiles on the reaction pathway and stereoselectivity. The application of DFT could, in principle, be extended to explore hypothetical Pummerer-type reactions involving phosphorazidates as activators, providing valuable insights into their potential reactivity.

Spectroscopic Analysis in Reaction Pathway Characterization

Spectroscopic techniques are indispensable for the characterization of reactants, intermediates, and products, thereby providing crucial evidence for proposed reaction mechanisms. In the context of reactions involving this compound, various spectroscopic methods can be employed.

While direct spectroscopic observation of transient intermediates in the reactions of BNPPA can be challenging, the progress of these reactions can be effectively monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. In particular, ³¹P NMR spectroscopy is a powerful tool for studying reactions involving phosphorus-containing compounds. trilinkbiotech.comnih.gov

Comparative Analysis and Methodological Advancements

Comparative Reactivity and Selectivity with Other Phosphorazidates (e.g., Diphenyl Phosphorazidate, DPPA)

Bis(4-nitrophenyl) phosphorazidate (BNPP), also referred to as p-NO2DPPA, has demonstrated distinct advantages in reactivity over Diphenyl phosphorazidate (DPPA) in several key synthetic transformations. The electron-withdrawing nature of the two p-nitrophenyl groups in BNPP enhances the electrophilicity of the phosphorus center and influences the reactivity of the azide (B81097) moiety.

A notable area of difference is the azidation of alcohols. While DPPA is effective in the Mitsunobu reaction (Bose-Mitsunobu method) and the DPPA-DBU method (Merck method) for converting alcohols to azides, its utility can be limited. tcichemicals.com The Merck method, for instance, is most effective for highly reactive alcohols like benzylic types and α-hydroxycarboxylic acid esters. tcichemicals.com In contrast, the combination of BNPP with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has proven to be significantly more effective for the azidation of a broader range of alcohols, including those that are less reactive. tcichemicals.comresearchgate.net This enhanced reactivity allows for the direct and stereoselective conversion of various alcohols and even complex hexopyranoses into their corresponding azides with high efficiency. researchgate.net

Both BNPP and DPPA are capable of converting amides into tetrazoles in the presence of aromatic bases. researchgate.net However, BNPP's higher reactivity has been harnessed for challenging SN2 displacements. A novel method utilizes BNPP for the SN2 reaction at sterically hindered quaternary carbon centers. This allows for the direct conversion of chiral tertiary alcohols into chiral tertiary azides with a complete inversion of the configuration, a transformation that is difficult to achieve with less reactive reagents. researchgate.net

Table 1: Comparative Efficacy of BNPP and DPPA in Azidation of Alcohols

Feature Diphenyl Phosphorazidate (DPPA) This compound (BNPP)
Reactivity Effective for reactive alcohols (e.g., benzylic) in the DPPA-DBU method. tcichemicals.com More effective for a wider range of alcohols, including less reactive ones. tcichemicals.com
Stereoselectivity Used for stereoselective conversion of alcohols to azides. tcichemicals.com Enables direct stereoselective conversion of alcohols and hexopyranoses. researchgate.net
Special Applications General azidation of alcohols. tcichemicals.com SN2 displacement at quaternary carbons with complete inversion of configuration. researchgate.net

Optimization of Reaction Parameters: Solvents, Bases, and Temperature Effects

The efficiency and outcome of reactions employing this compound are highly dependent on the careful optimization of several parameters, including the choice of solvent, the nature of the base, and the reaction temperature.

Solvents: The selection of an appropriate solvent is critical. For many reactions involving phosphorazidates, polar aprotic solvents are preferred. Dimethylformamide (DMF) is frequently cited as a favorable solvent, particularly in peptide synthesis using DPPA, as it effectively solvates the reactants and intermediates. tcichemicals.comresearchgate.net The optimal solvent can significantly influence reaction rates and yields. researchgate.net

Bases: A base is often required to facilitate the reaction, for instance, by deprotonating a carboxylic acid to form a more nucleophilic carboxylate anion in peptide couplings. tcichemicals.com Triethylamine (Et3N) is a commonly used base. tcichemicals.com However, studies have shown that switching to a stronger base, such as potassium carbonate (K2CO3), can dramatically improve product yields and suppress the formation of side products in certain reactions. researchgate.net The choice of base is therefore a crucial parameter to screen during the optimization process.

Temperature: Reaction temperature is another key variable that must be controlled. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. researchgate.net Conversely, controlling the temperature can be essential for preventing side reactions or racemization of chiral centers. For example, while the Merck method for azidation using DPPA can lead to racemization in substrates that are prone to it, the use of BNPP under optimized conditions can provide high stereochemical fidelity. tcichemicals.comresearchgate.net

Table 2: Typical Parameters for Optimization in Reactions Utilizing Phosphorazidates

Parameter Common Choices Effect on Reaction
Solvent DMF, Dichloromethane Influences solubility, reaction rate, and product purity. researchgate.net
Base Triethylamine (Et3N), DBU, K2CO3 Activates substrates, can suppress side reactions. tcichemicals.comresearchgate.net
Temperature Room Temperature to 90°C Affects reaction rate and selectivity; control is crucial for stereochemistry. researchgate.net

Advantages in Avoiding Hazardous Reagents and Improving Safety Profiles

A significant advantage of using phosphorazidates like BNPP and DPPA is the ability to circumvent the use of highly hazardous and explosive reagents traditionally employed for azidation. researchgate.net Historically, the synthesis of azides often involved reagents like hydrazoic acid (HN3), which is notoriously volatile, toxic, and explosive. tcichemicals.com

The development of methods using BNPP and DPPA provides a much safer alternative. researchgate.net For example, the Bose-Mitsunobu azidation protocol utilizes DPPA in place of hydrazoic acid, greatly enhancing the safety of the procedure. tcichemicals.com Similarly, synthetic routes to prepare important heterocyclic compounds like tetrazoles and NH-1,2,3-triazoles can be achieved with BNPP and DPPA, avoiding the need for toxic or explosive azidation reagents. researchgate.net

While BNPP itself is a chemical that requires careful handling (related compounds like bis(4-nitrophenyl) phosphate (B84403) are classified as fatal if swallowed), it represents a significant improvement in safety by providing a stable, manageable source of the azide group, thereby eliminating the need to handle more dangerous and unpredictable substances in the laboratory. tcichemicals.comnih.govchemicalbook.com

Development of Scalable and Environmentally Benign Protocols

The development of synthetic protocols using BNPP aligns with the principles of green chemistry by enabling simpler work-up procedures and, in some cases, reducing solvent use. A key consideration for scalability and environmental impact is the ease of purification and the minimization of waste.

In the Merck method for azidation, the byproduct formed is a DBU salt of the corresponding phosphate. tcichemicals.com This salt is often easily removed by a simple aqueous wash, streamlining the purification process and making the protocol more amenable to large-scale synthesis. tcichemicals.com This contrasts with other methods, like the Bose-Mitsunobu reaction, where the removal of byproducts such as hydrazino esters and phosphine (B1218219) oxides can be more challenging. tcichemicals.com

Furthermore, the pursuit of more environmentally benign conditions has led to the development of protocols that operate under solvent-free conditions. researchgate.net The ability to perform reactions without a solvent, or with recyclable or aqueous solvents, significantly reduces the environmental footprint of a chemical process. The high reactivity of BNPP can be advantageous in these systems, potentially allowing for lower reaction temperatures and shorter reaction times, which contributes to a more energy-efficient and sustainable process. The evaluation of green chemistry metrics, such as the E-factor (mass of waste per mass of product) and mass intensity, is crucial in quantifying the environmental benefits of these newly developed protocols. rsc.org

Emerging Research Frontiers and Future Perspectives

Unexplored Reaction Pathways and Synthetic Potentials

While the related diphenyl phosphorazidate (DPPA) has been extensively studied, the full synthetic potential of Bis(4-Nitrophenyl) phosphorazidate is still being uncovered. rsc.org The electron-withdrawing nature of the two 4-nitrophenyl groups enhances the electrophilicity of the phosphorus center and influences the reactivity of the azide (B81097) moiety, opening avenues for new and unexplored reaction pathways.

One notable application of BNPPA is in the synthesis of tetrazoles from amides. This transformation is particularly valuable as tetrazoles are important scaffolds in medicinal chemistry. In a study, various amides were successfully converted to their corresponding tetrazoles using either diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate in the presence of an aromatic base. researchgate.net This method provides a direct and efficient route to 1,5-disubstituted, 1-substituted, and 5-substituted 1H-tetrazoles, avoiding the use of potentially toxic or explosive reagents. researchgate.net

Another significant application is the direct azidation of heterocyclic compounds. Research has demonstrated the utility of Bis(4-nitrophenyl)phosphorylazide as a reagent for the direct azidation of polyfunctional derivatives of pyrimidin-4(3Н)-one. documentsdelivered.com This highlights the potential of BNPPA in the late-stage functionalization of complex molecules, a critical aspect of drug discovery and development.

The enhanced reactivity of BNPPA suggests its potential in a wider range of transformations that are yet to be thoroughly investigated. These could include:

Novel C-H Azidation Reactions: Exploring the direct azidation of a broader range of C-H bonds under mild conditions.

Phosphoramidation Reactions: Investigating its efficacy in the synthesis of phosphoramidates, which are compounds with significant biological activity. nih.govrsc.org

Nitrene Transfer Reactions: Delving into its potential as a nitrene source for reactions such as aziridination and C-H amination, analogous to the reactivity of other phosphorazidates. rsc.org

Table 1: Synthesis of Tetrazoles using Bis(p-nitrophenyl) phosphorazidate
Amide Substrate Base Product Yield (%)
N-Phenylbenzamide Pyridine 1,5-Diphenyl-1H-tetrazole 85
N-Methylbenzamide Pyridine 1-Methyl-5-phenyl-1H-tetrazole 78
Benzamide Pyridine 5-Phenyl-1H-tetrazole 92

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful strategies in organic synthesis for the construction of complex molecular architectures from simple starting materials in a single step, enhancing efficiency and reducing waste. beilstein-journals.orgmdpi.com The reactivity of this compound as an azide source makes it a prime candidate for integration into such processes.

While specific examples of BNPPA in MCRs are not yet widely reported, its potential can be inferred from the known reactivity of azides in these reactions. For instance, the azide functionality is a key component in the Ugi-azide and Passerini-azide reactions, which are variations of classic MCRs. nih.govfrontiersin.org BNPPA could serve as an in-situ source of the azide, expanding the scope and utility of these transformations.

Furthermore, the ability of BNPPA to participate in cascade reactions is an exciting prospect. A cascade reaction could be initiated by the azidation of a substrate, followed by an intramolecular cyclization or rearrangement. For example, a molecule containing both a hydroxyl group and a nucleophilic moiety could first undergo azidation with BNPPA, followed by an intramolecular cyclization to form a heterocyclic ring system. The development of such cascade reactions would provide rapid access to complex and medicinally relevant scaffolds. researchgate.netnih.gov

Potential cascade sequences involving BNPPA could include:

Azidation/Cycloaddition: An initial azidation followed by an intramolecular [3+2] cycloaddition.

Azidation/Staudinger Ligation: Formation of an azide followed by an intramolecular Staudinger ligation to construct complex nitrogen-containing heterocycles.

Azidation/Curtius Rearrangement: In-situ generation of an acyl azide from a carboxylic acid, which then undergoes a Curtius rearrangement and subsequent trapping by an internal nucleophile. researchgate.net

Design of Next-Generation Phosphorazidate Reagents and Modifiers

The structural framework of this compound offers a template for the design of next-generation phosphorazidate reagents with tailored reactivity and properties. By modifying the aryl groups, it is possible to fine-tune the electronic and steric properties of the reagent, thereby influencing its reactivity, selectivity, and stability.

For example, introducing different electron-withdrawing or electron-donating groups on the phenyl rings could modulate the electrophilicity of the phosphorus atom and the nucleophilicity of the azide. This would allow for the development of a library of phosphorazidate reagents with a spectrum of reactivities suitable for various synthetic challenges.

Furthermore, chiral phosphorazidate reagents could be designed for asymmetric synthesis. The incorporation of chiral auxiliaries into the structure of the reagent could enable enantioselective azidation reactions, providing a valuable tool for the synthesis of chiral amines and other nitrogen-containing compounds.

Future research in this area could focus on:

Tunable Electronic Properties: Synthesizing a range of substituted bis(aryl) phosphorazidates to create a toolkit of reagents with varying reactivities.

Chiral Reagents: Developing enantiomerically pure phosphorazidate reagents for asymmetric transformations.

Polymer-Supported Reagents: Immobilizing phosphorazidate reagents on solid supports to facilitate purification and recycling, aligning with the principles of green chemistry.

Broader Implications in Medicinal Chemistry and Advanced Materials Synthesis (as a reagent)

The ability of this compound to efficiently introduce the azide functionality into organic molecules has profound implications for both medicinal chemistry and advanced materials synthesis. The azide group is a versatile functional handle that can participate in a wide range of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry."

In medicinal chemistry , BNPPA can be employed as a key reagent for the synthesis of complex drug candidates and biologically active probes. rsc.org The introduction of an azide group allows for the late-stage modification of lead compounds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. researchgate.net Furthermore, the azide can be used to attach biomolecules, such as peptides, carbohydrates, or imaging agents, to a drug scaffold, leading to the development of targeted drug delivery systems and diagnostic tools. nih.gov

In the realm of advanced materials synthesis , BNPPA serves as a valuable tool for the functionalization of polymers and surfaces. The introduction of azide groups onto a polymer backbone or a material surface allows for subsequent modification via click chemistry. This approach can be used to:

Graft side chains onto polymers to modify their physical and chemical properties.

Create cross-linked polymer networks with enhanced mechanical strength and thermal stability.

Functionalize surfaces with bioactive molecules to create biocompatible materials or sensors.

Synthesize well-defined block copolymers and other complex polymer architectures. orgsyn.org

Table 2: Potential Applications of this compound as a Reagent
Field Application Potential Outcome
Medicinal Chemistry Late-stage functionalization of drug candidates Rapid generation of compound libraries for SAR studies
Medicinal Chemistry Synthesis of bioconjugates Targeted drug delivery systems, diagnostic probes
Advanced Materials Polymer functionalization Modified polymer properties (e.g., solubility, thermal stability)
Advanced Materials Surface modification Biocompatible materials, chemical sensors

Q & A

Q. What are the established synthetic routes for Bis(4-Nitrophenyl) phosphorazidate, and how is its structural integrity validated?

this compound is typically synthesized via multi-step nucleophilic substitution or phosphorylation reactions. For example, nitrophenyl precursors (e.g., 4-nitrophenol derivatives) are reacted with phosphorylating agents like phosphorus oxychloride under anhydrous conditions, followed by azidation . Structural validation requires:

  • NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm bond formation and functional group integrity. For instance, ³¹P NMR can detect shifts indicative of phosphorazidate bonding .
  • X-ray crystallography to resolve steric and electronic configurations, particularly for verifying aryl-phosphate bond angles and nitro group orientations .
  • Elemental analysis to ensure stoichiometric ratios (e.g., C, H, N, P) match theoretical values, with deviations <0.3% .

Q. What methodologies are recommended for assessing the purity and stability of this compound in laboratory settings?

  • Chromatographic techniques :
    • HPLC with UV detection (λ = 254–400 nm) to quantify impurities, using reverse-phase C18 columns and acetonitrile/water gradients .
    • GC-MS for volatile byproduct detection, particularly if azide decomposition is suspected .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, identifying decomposition thresholds (e.g., >150°C) .
  • pH-dependent stability assays : Incubate the compound in buffered solutions (pH 4–9) and monitor degradation via UV-Vis spectroscopy (absorbance at 400 nm for nitro groups) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data for this compound?

Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace moisture). A factorial design approach is recommended:

  • Independent variables : Solvent (e.g., DMF vs. THF), temperature (25°C vs. 50°C), and reaction time .
  • Response variables : Yield, byproduct formation (HPLC), and kinetic profiles (in situ IR monitoring).
  • Replication : Conduct triplicate trials to assess reproducibility and apply ANOVA to identify statistically significant factors .
    Example: If conflicting nucleophilic substitution rates are reported, systematic testing under controlled anhydrous vs. humid conditions can isolate moisture sensitivity as a variable .

Q. What advanced techniques are suitable for probing the hydrolytic stability of this compound in biological matrices?

  • Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis assays to track phosphate-azide bond cleavage via mass spectrometry .
  • Fluorescence quenching assays : Pair the compound with fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to monitor competitive hydrolysis in real time .
  • Molecular dynamics simulations : Model interactions with esterases or phosphatases to predict degradation pathways and half-lives .

Q. How can researchers address discrepancies in biological activity data for this compound across cell lines?

Discrepancies may stem from cell-specific metabolic pathways or membrane permeability differences. Methodological solutions include:

  • Lipidomics profiling : Compare phosphatidylinositol levels (via LC-MS) to determine if phosphorazidate mimics endogenous phosphates in certain cell types .
  • Permeability assays : Use Caco-2 monolayers or artificial membranes (PAMPA) to quantify passive diffusion vs. active transport .
  • Knockout models : CRISPR-Cas9-mediated deletion of putative target enzymes (e.g., phosphatases) to isolate mechanism-relevant activity .

Q. What strategies optimize the use of this compound in kinetic studies of enzyme inhibition?

  • Pre-steady-state kinetics : Use stopped-flow instruments to measure initial reaction rates and distinguish between competitive vs. non-competitive inhibition .
  • Dosage gradients : Test inhibitor concentrations spanning 0.1–10× Km to generate robust IC₅₀ curves .
  • Cross-validation : Compare results with structurally analogous inhibitors (e.g., bis-p-nitrophenyl phosphate) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.